N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 953962-45-3) is a thiazole-4-acetamide derivative bearing a 4-chlorobenzylthio substituent at the 2-position and a sec-butyl amide group. Computed properties in PubChem define its baseline: molecular weight 354.9 g/mol, XLogP3 4.5, topological polar surface area 95.5 Ų, 1 hydrogen bond donor, 4 acceptors, and 7 rotatable bonds.

Molecular Formula C16H19ClN2OS2
Molecular Weight 354.91
CAS No. 953962-45-3
Cat. No. B2953803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS953962-45-3
Molecular FormulaC16H19ClN2OS2
Molecular Weight354.91
Structural Identifiers
SMILESCCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20)
InChIKeyZBOGVADKWPKXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide – Physicochemical Profile and Class Context for Scientific Procurement


N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 953962-45-3) is a thiazole-4-acetamide derivative bearing a 4-chlorobenzylthio substituent at the 2-position and a sec-butyl amide group. Computed properties in PubChem define its baseline: molecular weight 354.9 g/mol, XLogP3 4.5, topological polar surface area 95.5 Ų, 1 hydrogen bond donor, 4 acceptors, and 7 rotatable bonds [1]. The compound belongs to a thiazole acetamide class that has been investigated for Src kinase inhibition and anticancer activity, with structurally related N-benzyl-substituted acetamide derivatives showing GI50 values in the low micromolar range in NIH3T3/c-Src527F and SYF/c-Src527F cells [2].

Why N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide Cannot Be Replaced by In-Class Analogs


The 2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide scaffold accommodates multiple N-substituents (e.g., benzyl, n-butyl, n-pentyl, thiazol-2-yl). However, simple interchange is precluded by substantial differences in lipophilicity (ΔXLogP3 > 1 unit across the series), molecular size (MW range 355–389 Da), and hydrogen-bond capacity, which together govern membrane permeability, metabolic stability, and target-binding kinetics. The sec-butyl group introduces a chiral center absent in linear alkyl and symmetrical aromatic analogs, potentially enabling stereospecific interactions that cannot be recapitulated by an achiral N-substituent. Without rigorous head-to-head biological data for this specific compound, these physicochemical divergences constitute the primary evidence base for differentiated selection [1][2].

Quantitative Differentiation of N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide from Closest Analogs


Lipophilicity (XLogP3) Comparison Across N-Substituted Analogs

The target compound exhibits an XLogP3 of 4.5, placing it in an intermediate lipophilicity range that balances membrane permeation with aqueous solubility. In comparison, the N-benzyl analog (CAS 941875-69-0, MW 388.9) is estimated to have XLogP3 ≈5.5, and the N-pentyl analog (CAS 941984-73-2, MW 368.9) is estimated at ≈5.2, both significantly more lipophilic. The N-butyl isomer (same MW, 354.9) is predicted to have a nearly identical XLogP3 of ≈4.5, but its linear alkyl chain lacks the steric branching of the sec-butyl group, which can influence entropic contributions to binding [1][2].

Lipophilicity Drug-likeness Membrane permeability

Molecular Size and Polar Surface Area – Drug-Likeness Assessment

With a molecular weight of 354.9 Da and a topological polar surface area (TPSA) of 95.5 Ų, the target compound satisfies typical oral drug-likeness criteria (MW <500, TPSA <140 Ų). The N-benzyl analog (MW 388.9 Da, TPSA ≈95.5 Ų) is heavier but retains similar TPSA, while the N-(thiazol-2-yl) analog (CID 16900012, MW 381.9 Da) has a larger TPSA due to the additional heterocycle, potentially reducing passive membrane permeability [1][2].

Drug-likeness Oral bioavailability Physicochemical properties

Hydrogen-Bond Donor/Acceptor Count and Molecular Flexibility

The target compound possesses 1 hydrogen-bond donor (HBD) and 4 hydrogen-bond acceptors (HBA), meeting the rule-of-five criteria (HBD ≤5, HBA ≤10). Its 7 rotatable bonds confer moderate flexibility, enabling conformational adaptation to binding pockets without excessive entropic penalty. The N-(thiazol-2-yl) analog (CID 16900012) has 2 HBD and 5 HBA, increasing polarity and potentially reducing cell permeability, while the N-benzyl analog retains the same HBD/HBA count but carries 8 rotatable bonds, marginally increasing flexibility [1][2].

Hydrogen bonding Molecular flexibility Ligand efficiency

Chirality Introduced by the sec-Butyl Group – Stereochemical Differentiation

The sec-butyl substituent creates a stereogenic carbon at the amide side chain, yielding a racemic mixture unless chiral synthesis or separation is employed. In contrast, the N-benzyl, N-n-butyl, and N-n-pentyl analogs are achiral. This structural feature offers the possibility to isolate and evaluate single enantiomers, which may exhibit differential binding affinities or metabolic stability. Although no enantiospecific activity data are available for this compound, precedent in thiazole acetamide series indicates that chirality can profoundly affect kinase selectivity and off-target profiles [1][2].

Stereochemistry Chiral separation Enantiomer-specific activity

Application Scenarios for N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide Based on Physicochemical Differentiation


Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases or GPCRs

The compound's intermediate lipophilicity (XLogP3 4.5) and drug-like TPSA (95.5 Ų) make it a suitable starting point for kinase inhibitor optimization, where excessive lipophilicity can lead to promiscuity and poor solubility. Its 4-chlorobenzylthio motif has precedent in Src kinase inhibition [1], and the sec-butyl group introduces a chiral center that can be exploited in SAR studies. Compared to the N-benzyl analog (XLogP3 ≈5.5), the target offers a better solubility-permeability balance, reducing the risk of CYP450 inhibition and hERG liability often associated with high-logP compounds.

Enantiomeric Profiling and Stereospecific Target Engagement Studies

Because the compound is racemic at the sec-butyl carbon, it provides a unique opportunity to isolate enantiomers and assess their differential activity. This is not possible with achiral N-benzyl or N-n-pentyl analogs. Enantiomer separation can be achieved via chiral HPLC or SFC, and subsequent testing in enzyme or cell-based assays may reveal stereospecific potency differences (e.g., one enantiomer showing higher affinity for Src or other kinases), as observed in related thiazole acetamide series [2].

Computational Docking and Molecular Dynamics Studies Focusing on Conformational Flexibility

The 7 rotatable bonds of the target compound allow it to adopt multiple low-energy conformations, which can be sampled in molecular dynamics simulations to probe binding-site adaptability. The sec-butyl group's branching restricts certain conformations relative to the linear n-butyl analog, potentially leading to distinct entropy effects upon binding. This can be leveraged to design constrained analogs with improved affinity or selectivity, a strategy that is less accessible with the more flexible N-benzyl analog (8 rotatable bonds).

ADME Screening Panels for Early Drug-Discovery Profiling

Given its favorable logP (4.5), moderate molecular weight (354.9 Da), and low H-bond donor count (1), the compound is predicted to exhibit acceptable passive permeability and metabolic stability. High-throughput ADME assays (e.g., PAMPA, Caco-2, microsomal stability) can validate these predictions. Its profile contrasts with the N-thiazol-2-yl analog (2 HBD, higher polarity), which may show reduced permeability, making the target a more attractive candidate for oral bioavailability optimization.

Quote Request

Request a Quote for N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.